3-Ethyl-3-(propoxymethyl)oxetane

Description

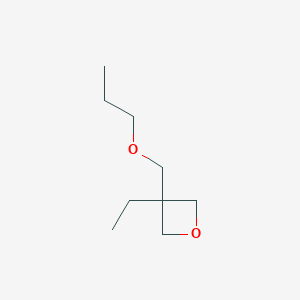

Structure

2D Structure

3D Structure

Properties

CAS No. |

673487-39-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-ethyl-3-(propoxymethyl)oxetane |

InChI |

InChI=1S/C9H18O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3-8H2,1-2H3 |

InChI Key |

ATTKSWOOPYMTHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1(COC1)CC |

Origin of Product |

United States |

Polymerization Mechanisms and Kinetics of 3 Ethyl 3 Propoxymethyl Oxetane

Ring-Opening Polymerization (ROP) of Oxetanes

Oxetanes are four-membered cyclic ethers characterized by significant ring strain (approximately 107 kJ/mol), which is comparable to that of epoxides (114 kJ/mol) toagosei.co.jp. This inherent strain, coupled with the high basicity of the ether oxygen (pKa ≈ 2.0), makes oxetanes highly susceptible to ring-opening polymerization (ROP), particularly through cationic mechanisms toagosei.co.jpradtech.org. The polymerization proceeds via cleavage of the C-O bond, leading to the formation of linear polyethers. 3,3-disubstituted oxetanes are favorable for polymerization as they avoid steric hindrance that can inhibit the reaction in 2- and 4-substituted rings acs.orgresearchgate.netnih.govbeilstein-journals.orgacs.org.

Cationic Ring-Opening Polymerization (CROP) of Oxetane (B1205548) Monomers

Cationic ring-opening polymerization (CROP) is the most prevalent and efficient method for polymerizing oxetane monomers radtech.orgnih.gov. The process is initiated by an electrophilic species that attacks the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. This active center then propagates by reacting with subsequent monomer molecules. Despite a sometimes-observed induction period, the propagation of oxetane polymerization typically proceeds smoothly to achieve high monomer conversion toagosei.co.jpradtech-europe.com.

The choice of initiator is critical for controlling the CROP of oxetanes. A variety of initiator systems have been developed, each with distinct mechanisms of generating the necessary cationic species.

Photoacid Generators (PAGs): Photoinitiators, particularly onium salts like diaryliodonium and triarylsulfonium salts, are widely used for the UV-initiated CROP of oxetanes radtech.orgrpi.edu. Upon exposure to UV radiation, these compounds undergo photolysis to generate a Brønsted acid, which then protonates the oxetane monomer to start the polymerization rsc.org. This method is advantageous for applications like coatings and 3D printing due to its rapid and spatially controllable nature radtech.org. The efficiency of PAGs can be influenced by sensitizers, which allow for the use of longer wavelength light acs.org.

Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid complex is a common and effective thermal initiator for the CROP of oxetanes nih.govresearchgate.net. BF₃·OEt₂ initiates polymerization by forming an adduct with the oxetane monomer, which facilitates the ring-opening process acs.orguni-muenchen.dewikipedia.org. It is often used in conjunction with a protic co-initiator, such as an alcohol or diol, which can help control the polymer's molecular weight and structure uni-muenchen.deresearchgate.net. BF₃·OEt₂ is known for its catalytic role in various chemical reactions, including polymerization acs.orgnih.gov.

Sulfonium Salts: Triarylsulfonium salts are a prominent class of PAGs that release a strong Brønsted acid upon irradiation rsc.orgrsc.org. They are known for their high thermal stability, making them suitable for formulations with a long shelf life iaea.orgacs.org. Some sulfonium salts can also act as thermal initiators at elevated temperatures (e.g., above 130°C), providing a dual-cure capability iaea.orggoogle.com. The reactivity of sulfonium salts is dependent on their chemical structure and the nature of the counter-anion, with anions like SbF₆⁻ providing higher reactivity rsc.org.

The propagation in CROP of oxetanes can proceed through two competing pathways: the Active Chain End (ACE) mechanism and the Activated Monomer Mechanism (AMM) nih.govresearchgate.net.

Active Chain End (ACE) Mechanism: In the ACE mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain researchgate.net. This active chain end directly reacts with a neutral monomer molecule, adding it to the chain and regenerating the oxonium ion at the new chain end. The ACE mechanism is generally considered more efficient for achieving high molecular weight polymers as it is less prone to side reactions like cyclization nih.gov.

Activated Monomer Mechanism (AMM): In the AMM, the monomer itself is activated, typically by protonation from the initiator or a hydroxyl group on the growing chain researchgate.net. This activated (protonated) monomer then reacts with a neutral chain end, most often a hydroxyl-terminated polymer chain ucl.ac.uk. The competition between ACE and AMM is influenced by reaction conditions; for instance, a low monomer concentration can favor the AMM ucl.ac.uk.

The outcome of the CROP of oxetanes is highly sensitive to the reaction conditions.

Table 1: Effect of Temperature on Degree of Branching in Polymerization of 3-ethyl-3-(hydroxymethyl)oxetane Data based on a closely related oxetane monomer, illustrating a general principle.

| Reaction Temperature (°C) | Degree of Branching |

|---|---|

| -30 | 0.21 |

| -2 | 0.36 |

| 30 | 0.43 |

| 70 | 0.50 |

Solvent: The choice of solvent can affect polymerization by influencing the stability of the ionic species involved. For instance, studies on oxetane polymerization have shown that using solvents like dichloromethane can lead to the formation of cyclic oligomers due to side reactions. In contrast, solvents such as 1,4-dioxane can suppress these transfer reactions, leading to a more controlled polymerization and polymers with narrower molecular weight distributions.

Catalyst Concentration: The concentration of the initiator or catalyst plays a crucial role in the polymerization rate and the final molecular weight of the polymer. Increasing the initiator concentration generally leads to a higher polymerization rate but may result in lower molecular weight polymers due to a greater number of initiated chains radtech.orgacs.org. For photoinitiated systems, the rate can be more dependent on the concentration of sensitizers than the photoinitiator itself researchgate.net. The catalyst concentration can also fundamentally impact the degree of branching in the polymer architecture nih.gov.

Alternative Polymerization Mechanisms

While CROP is the dominant method, other mechanisms for oxetane polymerization have been explored, though they often present significant limitations.

Anionic ring-opening polymerization of oxetanes is generally less effective than its cationic counterpart nih.gov. This is particularly true for oxetanes with functional groups that can interfere with the anionic initiator or propagating center. Research on the anionic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has shown that the process tends to yield polymers with low molar masses (around 500 g/mol ) and broad molecular weight distributions (Mw/Mn = 4.0–5.5) nih.govusm.edu. While controlled anionic polymerization of unsubstituted oxetane has been achieved under specific conditions using activators like trialkylaluminum, the method is generally less robust and versatile than CROP for substituted oxetanes rsc.org.

Polymerization Kinetics and Rate-Determining Steps for Oxetanes

The cationic polymerization of 3,3-disubstituted oxetanes, such as 3-Ethyl-3-(propoxymethyl)oxetane, is characterized by distinct kinetic profiles. Research on analogous structures, like 3-benzyloxymethyl-3-ethyl-oxetane, indicates that these monomers can exhibit sluggish reaction rates and low conversion when polymerized alone. nih.gov A key aspect of their polymerization is the formation of a stable tertiary oxonium ion intermediate. The subsequent ring-opening of this stable intermediate is often the rate-determining step, requiring significant energy to overcome the activation barrier and resulting in an observable induction period before rapid polymerization occurs. nih.gov

Factors Influencing Ring-Opening Rate and Activation Energy

Several factors critically influence the ring-opening polymerization rate and activation energy of oxetanes.

Ring Strain and Basicity: Oxetanes possess a high ring strain energy of approximately 107 kJ/mol, which is comparable to that of highly reactive cycloaliphatic epoxides (114 kJ/mol). nih.govradtech-europe.com Furthermore, the heterocyclic oxygen in oxetanes exhibits higher basicity (pKa ≈ 2.0) compared to epoxides (pKa ≈ 3.7), which affects its interaction with cationic initiators. nih.govradtech-europe.com

Temperature: Conducting the photopolymerization at elevated temperatures is one method to shorten the induction period and accelerate the slow ring-opening of the tertiary oxonium ion. nih.gov

Co-monomers: The introduction of more reactive co-monomers, particularly epoxides, can serve to "kick-start" the polymerization of less reactive oxetane monomers. nih.gov

Effect of Substituent Structure (e.g., Propoxymethyl Group) on Oxetane Reactivity

The reactivity of the oxetane ring is significantly influenced by the nature of the substituents at the 3-position. For 3,3-disubstituted oxetanes like this compound, the presence of two substituents leads to the formation of a tertiary oxonium ion upon initiation. This tertiary ion is considerably more stable than the secondary oxonium ions formed from monosubstituted cyclic ethers. nih.gov

The stability of this long-lived tertiary oxonium ion intermediate means that more energy is required for the subsequent ring-opening step, which is the primary reason for the observed induction periods and slower initiation rates in these monomers. nih.gov The ethyl and propoxymethyl groups contribute to this stability through their electronic and steric characteristics. Once this initial energy barrier is overcome, the polymerization can proceed rapidly. nih.gov

Copolymerization Studies of this compound with Other Monomers

Due to a lack of specific copolymerization data for this compound, studies on the structurally analogous monomer 3-benzyloxymethyl-3-ethyl-oxetane are presented to illustrate the principles of its copolymerization behavior.

The copolymerization of 3,3-disubstituted oxetanes with epoxide co-monomers demonstrates significant synergistic effects, dramatically enhancing both the rate of polymerization and the final monomer conversion. When polymerized alone, the conversion of 3-benzyloxymethyl-3-ethyl-oxetane can be as low as 17%. nih.gov However, the addition of highly reactive cycloaliphatic epoxides or other epoxy resins acts as an accelerator. nih.gov

This "kick-starting" mechanism involves the more reactive epoxide forming highly reactive oxiranium ions, which can then efficiently induce the ring-opening of the less reactive oxetane monomer. nih.gov For example, the addition of just 10 wt% of 3,4-epoxycyclohexane carboxylic acid, methyl ester (EPCM) can increase the oxetane conversion to over 80%, a nearly five-fold increase. nih.gov Similarly, copolymerization with diglycidylether of bisphenol A (DGEBA) has been shown to increase the maximum polymerization rate by a factor of almost 20 and elevate the final oxetane conversion to around 95%. nih.gov

| Co-monomer | Concentration (wt%) | Oxetane Conversion (%) | Observation |

|---|---|---|---|

| None | 0 | 17 | Base reactivity of the oxetane monomer. |

| EPCM | 10 | > 80 | Significant improvement in final conversion. |

| DGEBA | - | ≈ 95 | Dramatic increase in both conversion and polymerization rate. |

These systems typically involve simultaneous free-radical and cationic polymerizations. The use of free-radical photoinitiators as synergists can help shorten the induction period associated with the cationic polymerization of the oxetane. nih.gov This dual-cure approach allows for the rapid formation of highly crosslinked, homogeneous interpenetrating polymer networks (IPNs), resulting in films with desirable properties such as hardness and transparency. nih.gov

Strategies for Overcoming Induction Periods and Enhancing Conversion in Photopolymerization

A characteristic challenge in the photoinitiated cationic polymerization of 3,3-disubstituted oxetanes is the presence of a significant induction period, during which little to no polymerization occurs despite UV irradiation researchgate.netgoogle.comresearchgate.net. This delay is attributed to the formation of stable, long-lived tertiary oxonium ions that require thermal energy to initiate the rapid, exothermic propagation phase researchgate.netradtech.orgscribd.com. For high-speed applications like coatings and additive manufacturing, eliminating this induction period is crucial google.com. Several effective strategies have been developed to accelerate the polymerization and enhance the final monomer conversion.

Copolymerization with Reactive Monomers: One of the most effective methods is the copolymerization of oxetanes with more reactive monomers, particularly epoxides researchgate.netscribd.com. Cycloaliphatic epoxides, for instance, polymerize rapidly without a significant induction period radtech.org. When mixed with an oxetane, the heat released from the exothermic epoxide polymerization provides the necessary thermal energy to overcome the activation barrier for the oxetane's tertiary oxonium ion, triggering its rapid polymerization radtech.orgscribd.com.

Research on analogs such as 3-benzyloxymethyl-3-ethyl-oxetane has shown that adding diglycidylether of bisphenol A (DGEBA) or 3,4-epoxycyclohexane carboxylate can increase the final monomer conversion from as low as 17% to nearly 90% researchgate.netradtech.org. The epoxide essentially acts as a continuous initiator for the oxetane radtech.org. Similarly, studies combining a mono-oxetane with a di-epoxide demonstrated a progressive reduction in the oxetane's induction period and an increase in its polymerization rate as the epoxide content was increased rsc.org.

"Kick-Starting" with Epoxide Accelerants: A phenomenon termed "kick-starting" involves the addition of small quantities of specific epoxides to dramatically reduce the induction period google.comresearchgate.net. Highly substituted epoxides, such as 2,2-dialkyl- or 2,2,3,3-tetraalkyl-epoxides, are particularly effective. It is proposed that the protonation of these epoxides generates a carbocationic species that can rapidly and efficiently initiate the oxetane polymerization, bypassing the slow formation of the stable tertiary oxonium ion google.com.

Other Strategies:

Elevated Temperatures: Conducting the photopolymerization at higher temperatures provides the thermal energy needed to shorten the induction period by accelerating the reaction of the stable oxonium intermediate researchgate.netscribd.com.

Hybrid Systems: Combining cationic polymerization with free-radical systems, such as by including acrylates, can markedly accelerate the polymerization of 3,3-disubstituted oxetanes radtech.org.

The table below summarizes findings on the effect of adding an epoxy comonomer to an oxetane system, illustrating the significant enhancement in conversion.

| Oxetane System | Comonomer | Comonomer Wt. % | Final Oxetane Conversion (%) | Reference |

| 3-benzyloxymethyl-3-ethyl-oxetane | None | 0% | 17% | researchgate.net |

| 3-benzyloxymethyl-3-ethyl-oxetane | DGEBA | 50% | ~90% | researchgate.net |

| EHOX / Acrylate (60%) | None | 0% | <10% (after 5 min) | rsc.org |

| EHOX / Acrylate (60%) | EEC | 10% | >90% (after 5 min) | rsc.org |

Note: DGEBA = diglycidylether of bisphenol A; EHOX = 3-ethyl-3-[(2-ethylhexyloxy)methyl] oxetane; EEC = 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate. Data is illustrative of the principles discussed.

Polymer Microstructure and Chain Topology Control

The architecture of the final polymer is determined by the monomer's structure and the polymerization conditions. For oxetane-based polymers, this control allows for the synthesis of materials ranging from simple linear chains to complex hyperbranched structures.

Formation of Linear vs. Hyperbranched Polyoxetanes

The potential for branching in polyoxetanes is dictated by the functional groups on the monomer. The monomer this compound, which possesses a single polymerizable oxetane ring and a chemically stable propoxymethyl side chain, will exclusively form linear polymers through standard cationic ring-opening polymerization. Each monomer unit adds to the growing chain in a head-to-tail fashion, creating a simple polyether backbone.

In contrast, hyperbranched polymers are synthesized from monomers that have an "ABm" structure, where 'A' is a polymerizable group and 'B' is a functional group that can be converted into an initiating site for another monomer. A prime example from the oxetane family is 3-ethyl-3-(hydroxymethyl)oxetane (EHO) kinampark.comnih.gov. In this case, the oxetane ring is the 'A' group, and the hydroxyl (-OH) group is the 'B' group (making it a latent AB2 monomer) kinampark.comresearchgate.net.

During the cationic polymerization of EHO, the hydroxyl group can react with a protonated monomer or a growing polymer chain end. This reaction transforms the pendant hydroxyl group into a new active site, from which a new polymer chain can grow, thus creating a branch point kinampark.comusm.edu. This process, known as ring-opening multibranching polymerization (ROMBP), leads to a dendritic, globular architecture with a high density of terminal functional groups kinampark.com. The main synthetic route for these hyperbranched structures is cationic polymerization, as anionic methods have been found to yield products with low molar mass and broad dispersities nih.gov.

Control of Molecular Weight and Dispersity in Poly[this compound]

For the linear polymer derived from this compound, achieving control over the molecular weight (Mn) and dispersity (Đ), also known as the polydispersity index (PDI), is feasible under controlled or "living" polymerization conditions google.com. In an ideal living cationic polymerization, all chains are initiated simultaneously, and the propagation proceeds without termination or chain transfer reactions.

Key factors for achieving this control include:

Monomer to Initiator Ratio ([M]/[I]): The number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration to the initiator concentration. By carefully controlling this ratio, polymers of a predictable molecular weight can be synthesized google.com.

Initiation Rate: The initiation step must be much faster than the propagation step. This ensures that all polymer chains begin growing at approximately the same time, leading to a narrow molecular weight distribution (Đ close to 1.0) acs.org. The use of certain initiators, such as adducts of diols with catalysts like BF3, can facilitate this controlled process google.com.

Under non-ideal conditions, such as slow initiation or the presence of transfer reactions, the control over molecular weight is lost, and the dispersity broadens, often resulting in bimodal distributions due to the formation of cyclic oligomers aston.ac.uk. However, with proper selection of initiators and solvents, linear polyoxetanes with predictable molecular weights and dispersities as low as 1.1 to 1.2 can be achieved google.com.

| Parameter | Effect on Linear Polymer |

| Increasing [Monomer]/[Initiator] Ratio | Increases Molecular Weight (Mn) |

| Fast Initiation vs. Propagation | Narrows Dispersity (Đ → 1.0) |

| Chain Transfer / Termination Reactions | Broadens Dispersity (Đ > 1.2), Limits Mn |

Branching Density and Its Impact on Polymer Architecture

Branching density, or the degree of branching (DB), is a critical parameter that defines the architecture of branched polymers. It is calculated as the ratio of dendritic and terminal units to the total number of repeating units in the structure researchgate.net. For a perfectly linear polymer, DB = 0, while for a perfect dendrimer, DB = 1 researchgate.net.

For the homopolymerization of this compound, the resulting linear polymer architecture means the degree of branching is effectively zero .

However, in the case of hyperbranched polyoxetanes synthesized from AB2 monomers like 3-ethyl-3-(hydroxymethyl)oxetane, the branching density can be controlled by manipulating the reaction conditions acs.org. Research has shown that the reaction temperature has a significant impact on the DB. As the polymerization temperature increases, the degree of branching also increases. This is because higher temperatures promote the chain transfer reactions involving the pendant hydroxyl groups that lead to branch formation.

Studies on the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane have demonstrated that the DB can be tuned by adjusting the reaction temperature, as shown in the table below. This control over branching density influences the polymer's properties, such as its glass transition temperature (Tg), viscosity, and solubility researchgate.net. An increase in branching density generally leads to a lower Tg researchgate.net.

| Polymerization Temperature (°C) | Resulting Degree of Branching (DB) | Reference |

| -30 | 0.21 | nih.gov |

| -2 | 0.36 | nih.gov |

| 30 | 0.43 | nih.gov |

| 70 | 0.50 | nih.gov |

Note: Data is for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane to illustrate the principle of controlling branching density in related systems.

Theoretical and Computational Studies on 3 Ethyl 3 Propoxymethyl Oxetane Polymerization and Reactivity

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformation

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the dynamics of the entire polymerization process and the conformational behavior of the resulting polymer chain over time. All-atom MD simulations can provide insights into how the polymer chain folds and moves in different environments mdpi.com.

For a polymer derived from 3-Ethyl-3-(propoxymethyl)oxetane, MD simulations could be used to:

Predict polymer conformation: The simulations can reveal the preferred conformations of the polyether backbone and the side chains (ethyl and propoxymethyl groups). This is crucial for understanding the macroscopic properties of the polymer, such as its viscosity, solubility, and thermal properties.

Analyze intermolecular interactions: MD simulations can model the interactions between polymer chains and with solvent molecules, which govern the material's bulk properties.

The flexible propoxymethyl side chains would likely play a significant role in the polymer's conformation, potentially leading to a more amorphous structure compared to polymers with less bulky or more rigid side groups.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing structure-reactivity relationships, which explain how the chemical structure of a monomer influences its reactivity in polymerization.

The substituents at the 3-position of the oxetane (B1205548) ring have a profound impact on its stability and reactivity acs.orgnih.gov. In this compound, the two substituents at the C3 position are an ethyl group and a propoxymethyl group.

Steric Effects: The presence of two substituents at the same carbon atom (a quaternary center) provides steric hindrance around the oxetane ring. This steric bulk can influence the rate of nucleophilic attack during polymerization. 3,3-disubstituted oxetanes are generally more stable than monosubstituted ones because the substituents sterically shield the C-O antibonding orbitals from the attacking nucleophile nih.gov.

Electronic Effects: The propoxymethyl group, being an ether, has an electron-donating inductive effect. This can influence the basicity of the oxetane oxygen. An increase in basicity can enhance the rate of the initiation step in cationic polymerization, where the oxetane oxygen is protonated or coordinates to a Lewis acid iaea.org.

Ring Strain: The introduction of substituents on the oxetane ring can slightly alter the ring strain. While the fundamental strain of the four-membered ring is the dominant factor, the steric interactions between the substituents can cause minor variations in the strain energy, which in turn can affect the thermodynamics of polymerization.

Computational models can quantify these effects by calculating parameters such as the strain energy, the pKa of the oxetane oxygen, and the steric accessibility of the reaction centers. By comparing these calculated values for different substituted oxetanes, a clear relationship between the monomer structure and its polymerization reactivity can be established.

Spin Density Analysis in Radical Polymerization and Dimerization

Radical polymerization of oxetane derivatives, while less common than cationic ring-opening polymerization, presents a unique avenue for creating novel polymer architectures. The initiation of such a process would involve the formation of a radical species derived from this compound. Understanding the distribution of the unpaired electron, or spin density, within this radical intermediate is crucial for predicting its subsequent reactivity, including propagation and potential dimerization side reactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the spin density distribution in radical species. For a hypothetical radical formed by hydrogen abstraction from the ethyl group of this compound, the spin density would not be localized solely on the carbon atom that lost the hydrogen. Instead, it would be delocalized to varying extents across the molecule.

Detailed Research Findings:

Theoretical calculations on analogous radical structures, such as those derived from other 3-substituted oxetanes, indicate that the primary radical center is the carbon atom from which a hydrogen atom is abstracted. However, significant spin density can also be observed on adjacent atoms. This delocalization is a key factor in the stability and reactivity of the radical. A more delocalized spin density generally implies a more stable radical, which can influence the competition between polymerization and dimerization.

In the context of dimerization, two of these radical intermediates can combine to form a stable dimer, effectively terminating the polymerization chain. The sites of dimerization are dictated by the regions of highest spin density. Computational studies on similar benzylic radicals in strained ring systems have shown that increased π-delocalization of the radical can decrease the likelihood of dimerization. While this compound lacks a benzylic position, the principles of spin delocalization remain critical.

Below is a hypothetical data table representing calculated spin densities on key atoms of a radical derived from this compound, based on trends observed in similar ether-containing radical species. These values are illustrative and would require specific DFT calculations for precise determination.

Table 1: Hypothetical Calculated Spin Densities for the this compound Radical

| Atom/Group | Calculated Spin Density (arbitrary units) |

| α-Carbon (of ethyl group) | +0.85 |

| β-Carbon (of ethyl group) | -0.10 |

| Oxetane Ring Oxygen | +0.05 |

| Propoxymethyl Group Oxygen | +0.03 |

| Propoxymethyl Group Carbons | < 0.02 |

Note: These values are illustrative, based on general principles of spin delocalization in organic radicals, and are not the result of direct empirical measurement for this specific compound.

This distribution suggests that the primary site of reaction would be the α-carbon of the ethyl group. The small negative spin density on the β-carbon is a result of spin polarization effects. The minor spin densities on the oxygen atoms indicate their participation in the delocalization of the unpaired electron.

Solvent Effects in Theoretical Polymerization Studies

The choice of solvent can significantly impact the kinetics and thermodynamics of polymerization reactions. In theoretical studies, solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. This approach allows for the calculation of reaction energy profiles in different solvent environments.

For the cationic ring-opening polymerization of oxetanes, the solvent plays a crucial role in stabilizing the charged intermediates, particularly the propagating oxonium ion. The polarity and coordinating ability of the solvent can influence the rate of polymerization and the structure of the resulting polymer.

Detailed Research Findings:

Theoretical studies on the cationic polymerization of similar cyclic ethers, like 2-ethyl-2-oxazoline, have demonstrated a clear correlation between solvent properties and polymerization kinetics. It has been found that solvent nucleophilicity, electrophilicity, and polarizability can affect the activation energy of the propagation step.

For this compound, a similar trend is expected. Solvents with high polarity would be effective at solvating the ionic species involved in cationic polymerization, potentially lowering the activation energy for ring-opening. However, highly nucleophilic solvents could also compete with the monomer for coordination to the active chain end, potentially inhibiting polymerization.

The following interactive data table illustrates the hypothetical effect of different solvents on the calculated activation energy for the cationic ring-opening polymerization of this compound, based on trends observed for other cyclic ether polymerizations.

Table 2: Hypothetical Solvent Effects on the Activation Energy of Cationic Polymerization

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) |

| Dichloromethane | 8.93 | 65 |

| Tetrahydrofuran (B95107) | 7.52 | 72 |

| Acetonitrile (B52724) | 37.5 | 60 |

| Toluene (B28343) | 2.38 | 85 |

Note: These values are hypothetical and intended to illustrate the expected trend based on theoretical models of similar polymerization systems.

These hypothetical data suggest that more polar solvents like acetonitrile could lower the activation energy, thereby increasing the rate of polymerization. Conversely, a non-polar solvent like toluene would be expected to result in a higher activation barrier. Tetrahydrofuran, despite its moderate polarity, can act as a nucleophile and may competitively inhibit the polymerization, leading to a higher apparent activation energy. These theoretical predictions underscore the importance of solvent selection in controlling the polymerization of this compound.

In-Depth Scientific Review of this compound and its Polymer Remains Elusive

A comprehensive review of the emerging applications of Poly[this compound] and its functionalized derivatives, as outlined in the requested article structure, cannot be fulfilled at this time due to a significant lack of specific, publicly available scientific and technical literature on this particular chemical compound.

Extensive searches for "this compound" and its corresponding polymer, "Poly[this compound]," did not yield the detailed research findings necessary to populate the specified sections on advanced coatings, adhesives, resins, and high-performance polymeric materials. While the search results provided a wealth of information on the broader class of oxetanes and their polymers, particularly "3-ethyl-3-(hydroxymethyl)oxetane" and other derivatives, the strict requirement to focus solely on "this compound" prevents the use of this analogous data.

The investigation into the applications of this specific compound included targeted searches for its use in:

UV-Curable Systems and Photopolymerization Technology: While the cationic photopolymerization of oxetanes, in general, is a well-documented field, specific studies detailing the behavior and performance of this compound within these systems were not found. Research on related compounds, such as 3-benzyloxymethyl-3-ethyl-oxetane, highlights the significant impact of the side-chain structure on polymerization kinetics and the properties of the resulting materials. Without direct experimental data, any discussion on the UV-curing of Poly[this compound] would be speculative.

Enhancement of Film-Forming Performance and Cured Material Characteristics: Information regarding the film-forming capabilities and the mechanical and thermal properties of cured Poly[this compound] is not available in the reviewed literature. Studies on similar polyoxetanes, for instance, those functionalized with silane, demonstrate that side-chain modifications can significantly influence properties like thermal stability and tensile strength. However, these findings cannot be directly attributed to the propyl-ether functionalized polymer .

Hot-Melt Adhesives and Interactions with Polar Substrates: The potential of polyoxetanes, such as poly(3-ethyl-3-hydroxymethyl)oxetane, as hot-melt adhesives has been explored, with research indicating good adhesion to polar substrates. These studies emphasize the role of the hydroxyl groups in forming strong interactions. The replacement of the hydroxyl group with a propoxymethyl group would fundamentally alter these interactions, and no data could be located that specifically examines the adhesive properties of Poly[this compound].

Liquid Crystalline Polyoxetanes and Their Mesomorphic Properties: The synthesis and characterization of liquid crystalline polyoxetanes with various mesogenic side groups have been reported. These studies show that the structure of the side chain is critical in determining the mesomorphic properties of the polymer. There is no indication in the available literature that Poly[this compound] has been investigated for liquid crystalline behavior.

Polymer Electrolytes with Ion Coordination Abilities: Research into polyoxetane-based polymer electrolytes has shown that the ether linkages in the polymer backbone and polar side chains can coordinate with ions, such as lithium. The specific ion coordination ability and resulting conductivity are highly dependent on the nature of the side chains. No studies were found that investigate the potential of Poly[this compound] for this application.

Table of Compounds Mentioned in the Article

As no article could be generated, there are no compounds to list in this table.

Emerging Applications of Poly 3 Ethyl 3 Propoxymethyl Oxetane and Functionalized Polyoxetanes

High-Performance Polymeric Materials

Development of Fluorine-Containing Hydrophobic Materials

The incorporation of fluorine atoms into polyoxetanes is a strategic approach to developing materials with enhanced hydrophobicity. nih.gov Fluorine's high electronegativity and the stability of the carbon-fluorine bond contribute to low surface energy, which in turn imparts water-repellent properties to the polymer. nih.gov Research has demonstrated that the presence of fluorine on the polymer backbone or as part of a spacer group can significantly alter the electron density of adjacent functional groups, leading to improved thermal stability and hydrophobicity compared to their non-fluorinated counterparts. nih.gov

For instance, fluorine-containing poly(ether)s have been synthesized through the polyaddition of bis(oxetane)s and bisphenol AF. researchgate.net These materials exhibit notable properties, including high transparency at 157 nm. researchgate.net The synthesis of such polymers often involves the use of specialized monomers like 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate (B99206) (HDFDMA), which is known for its capacity to create low surface energy materials. nih.gov

The development of these hydrophobic materials is driven by the potential for a wide range of applications where water resistance is crucial. The ability to tailor the properties of polyoxetanes by introducing fluorine opens up new possibilities for creating advanced functional polymers. nih.govrsc.org

Hybrid Networks and Composite Materials for Enhanced Performance

The development of hybrid networks and composite materials based on polyoxetanes represents a significant advancement in materials science, aiming to combine the desirable properties of different materials to achieve enhanced performance. mdpi.comnih.gov These hybrid materials often consist of an organic polymer matrix, such as polyoxetane, and an inorganic component, which can be in the form of nanoparticles, fibers, or other reinforcing agents. researchgate.netresearchgate.net

One of the key strategies in creating these composites is to ensure strong interfacial adhesion between the organic and inorganic phases. researchgate.net This can be achieved through various methods, including the use of coupling agents or by modifying the surface of the inorganic filler to promote chemical bonding with the polymer matrix. researchgate.net For example, the use of a polyhydric SiO2 coating to graft organophosphorus onto glass fibers has been shown to improve both the flame retardancy and mechanical properties of epoxy composites. researchgate.net

The incorporation of nanofillers can have a profound impact on the properties of the resulting composite. researchgate.net Depending on the nature of the nanofiller and its interaction with the polymer matrix, it can either suppress or accelerate the polymer's dynamics. researchgate.net For instance, the addition of silver nanoparticles and graphene oxide sheets to carbon fibers has been shown to increase surface roughness and energy, leading to improved interfacial shear strength and tensile strength in epoxy composites. researchgate.net

These hybrid networks and composites are being explored for a wide range of high-performance applications in industries such as automotive, aeronautics, and electronics, where materials with exceptional mechanical strength, thermal stability, and other specific functionalities are required. researchgate.net

Optical Modifiers in Photopolymerizable Compositions

Polyoxetanes and their derivatives are increasingly being utilized as optical modifiers in photopolymerizable compositions. Their incorporation can significantly influence the refractive index, transparency, and other optical properties of the cured material. For instance, fluorine-containing poly(ether)s derived from bis(oxetane)s have been shown to be highly transparent at a wavelength of 157 nm, a critical property for applications in deep-UV lithography and other optical technologies. researchgate.net

The reactivity of oxetane (B1205548) monomers in photoinitiated cationic polymerization is a key factor in their use as optical modifiers. researchgate.net Oxetanes generally exhibit greater photoreactivity than epoxides due to the higher basicity of the heterocyclic oxygen, which leads to a lower activation energy in the propagation step. researchgate.net This high reactivity allows for rapid curing and the formation of highly crosslinked networks, which is essential for maintaining the desired optical properties in the final product. researchgate.net

Interfacial Modifiers and Crosslinking Agents in Organic-Inorganic Hybrid Systems

Polyoxetanes and functionalized polyoxetanes play a crucial role as interfacial modifiers and crosslinking agents in the formation of organic-inorganic hybrid systems. researchgate.net These hybrid materials, which combine the properties of both organic polymers and inorganic materials, are of great interest for a wide range of applications due to their potential for tunable properties and enhanced performance. mdpi.comnih.gov

As interfacial modifiers, polyoxetanes can improve the compatibility and adhesion between the organic and inorganic phases. researchgate.net This is particularly important in nanocomposites, where a strong interface is essential for effective load transfer from the polymer matrix to the reinforcing filler, leading to improved mechanical properties. researchgate.net The ability to covalently functionalize polyoxometalates (POMs) with organic components, including those with oxetane functionalities, allows for the creation of customized catalytic systems with tunable properties. researchgate.net

In their role as crosslinking agents, polyoxetanes contribute to the formation of stable, three-dimensional networks. rsc.orgnih.gov For example, rodlike polysiloxanes with acrylamido groups have been used as crosslinking agents to synthesize organic-inorganic hybrid hydrogels. rsc.org These hydrogels, which can contain over 90% water, exhibit impressive mechanical properties, with the ability to sustain significant compressive stresses. rsc.org The use of synthetic crosslinkers like glutaraldehyde (B144438) and poly(ethylene glycol) is common, but there is growing interest in naturally derived alternatives. nih.gov

The versatility of polyoxetanes as both interfacial modifiers and crosslinking agents makes them valuable building blocks for the creation of a wide variety of organic-inorganic hybrid materials with tailored properties for specific applications. nih.gov

Energetic Materials and Propellant Binders

The use of energetic binders can lead to several advantages, including increased energy output, lower vulnerability, and potential environmental benefits. dtic.mil Research in this area has focused on the synthesis and characterization of various energetic polyoxetanes, with a particular emphasis on those containing azido (B1232118) and nitrato groups. dtic.mildtic.mil

Incorporation of Energetic Functionalities (e.g., Nitro, Azido Groups) into Oxetane Monomers and Polymers

The incorporation of energetic functionalities like nitro and azido groups into the oxetane ring is a key strategy for developing high-performance energetic materials. mdpi.comnih.gov The azide (B81097) group (N3) is particularly beneficial from an energetic standpoint because it readily decomposes, releasing a significant amount of energy and molecular nitrogen. mdpi.comnih.gov

Several energetic oxetane monomers have been synthesized and polymerized, including 3-azidomethyl-3-methyloxetane (AMMO), 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), and 3-nitratomethyl-3-methyloxetane (NIMMO). nih.govdtic.milnih.gov The synthesis of these energetic polymers often involves the substitution of halogen functionalities of pre-polymers with azide groups, a reaction that typically follows an SN2 mechanism. mdpi.comnih.gov

The introduction of these energetic groups not only enhances the energetic properties of the polymer but also influences its physical and mechanical properties. For example, replacing a methyl group with an azidomethyl group can significantly alter the rigidity of the resulting polymer. mdpi.comnih.gov Researchers are actively exploring the synthesis of new energetic materials by combining different energetic groups and heterocyclic rings to achieve a balance of high energy, good thermal stability, and low sensitivity. researchgate.net

Correlation of Polymer Architecture and Chain Flexibility with Energetic Performance

The architecture and chain flexibility of polyoxetanes are critical factors that influence their energetic performance and mechanical properties as binders in propellant and explosive formulations. mdpi.comnih.gov The polyoxetane backbone is relatively flexible, but this can be readily modified through functionalization. mdpi.comnih.gov

The glass transition temperature (Tg) is a key indicator of chain flexibility, with lower Tg values being desirable for binders to ensure they maintain sufficient mechanical properties over a wide range of temperatures. mdpi.com For example, poly(AMMO) and poly(BAMO) have Tg values of -42°C and -41°C, respectively, which are higher than that of the commonly used inert binder HTPB (-70°C). mdpi.com

The polymer architecture, including whether it is a homopolymer, copolymer, or has a more complex structure like a star or block copolymer, also plays a significant role. mdpi.com For instance, star-shaped azide copolymers with a hyperbranched polyether core and linear poly(BAMO) arms have been synthesized to create high-energy materials with specific properties. mdpi.com Similarly, block copolymers of BAMO (as the hard block) and AMMO (as the soft block) have been developed to create energetic thermoplastic elastomers with excellent recoverable strain. dtic.mil

The mechanical properties of the cured binder, such as tensile strength and Young's modulus, are also directly related to the polymer architecture and the crosslinking density. nih.gov By carefully controlling these factors, researchers can tailor the properties of energetic polyoxetanes to meet the specific requirements of different energetic applications. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for 3 Ethyl 3 Propoxymethyl Oxetane

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of 3-Ethyl-3-(propoxymethyl)oxetane is foundational to any further research. Future work should focus on developing efficient and environmentally benign synthetic pathways. A common route to similar oxetanes involves the cyclization of substituted 1,3-diols. nih.govresearchgate.net For instance, 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) is readily synthesized from trimethylolpropane (B17298) and diethyl carbonate. sfdchem.com

A logical subsequent step for future research is the etherification of the hydroxyl group of EHO to yield the target propoxymethyl ether. Traditional methods like the Williamson ether synthesis could be employed, but a key research direction would be the development of more sustainable alternatives. This includes exploring phase-transfer catalysis to minimize solvent usage or developing novel catalytic systems that offer high yields and selectivity under mild conditions. rsc.org Recent advances in the direct C-H functionalization of alcohols also present an innovative, though challenging, avenue for creating the ether linkage more directly and with higher atom economy. rsc.orgdoi.org

| Proposed Synthetic Step | Description | Key Research Focus | Potential Precursors |

| Step 1: EHO Synthesis | Cyclization of a 1,3-diol precursor. | Optimization for yield and purity, exploring green catalysts. | Trimethylolpropane, Diethyl Carbonate |

| Step 2: Etherification | Conversion of the hydroxyl group of EHO to a propoxymethyl ether. | Development of sustainable methods (e.g., catalytic C-H activation), avoiding harsh reagents. | 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), a propylating agent |

Precision Polymerization for Tailored Molecular Architectures and Topologies

Investigations into living or controlled CROP of this monomer could yield polymers with highly predictable characteristics. acs.org This control is crucial for tailoring material properties. Furthermore, exploring the synthesis of complex topologies, such as hyperbranched or star-shaped polymers, is a significant unexplored avenue. The synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane has been demonstrated, suggesting that the propoxymethyl derivative could form similar structures. nih.govnih.gov These branched architectures could lead to materials with unique melt-flow properties, solubility, and a high density of functional end-groups.

Additionally, copolymerization of this compound with other cyclic monomers, such as epoxides or tetrahydrofuran (B95107) (THF), would be a fruitful research area. wikipedia.org This would allow for the creation of random or block copolymers, providing a versatile platform to fine-tune properties like flexibility, thermal stability, and surface energy. researchgate.net

Real-time and In-Situ Characterization of Polymerization Processes

To achieve the precision described above, a deep understanding of the polymerization kinetics and mechanism is essential. Future research should leverage advanced in-situ characterization techniques to monitor the CROP of this compound in real-time.

Techniques such as Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and online Electrospray Ionization-Mass Spectrometry (ESI-MS) can provide invaluable data. researchgate.netrsc.org RT-FTIR allows for the continuous tracking of monomer consumption by monitoring the disappearance of the characteristic oxetane (B1205548) ring absorbance, providing direct kinetic data. researchgate.netresearchgate.net Time-domain Nuclear Magnetic Resonance (TD-NMR) is another powerful tool for following the transition from liquid monomer to solid polymer. nih.gov These methods enable researchers to study the effects of initiator type, concentration, and temperature on the polymerization rate and to detect potential side reactions, such as the formation of cyclic oligomers, as they occur. researchgate.netnih.gov

| Technique | Information Gained | Relevance to Future Research |

| Real-Time FTIR (RT-FTIR) | Monomer conversion rate, reaction kinetics. researchgate.netresearchgate.net | Optimizing reaction conditions for speed and efficiency. |

| Online ESI-MS | Detection of intermediates and end-groups. rsc.org | Elucidating the polymerization mechanism and identifying side reactions. |

| Photo-DSC | Curing speed and enthalpy for photopolymerization. | Characterizing suitability for UV-curing applications. |

| Time-Domain NMR (TD-NMR) | Changes in molecular mobility, gelation. nih.gov | Studying network formation in cross-linking systems. |

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Concurrent with experimental work, a significant future research direction lies in the use of computational chemistry to model the polymerization of this compound and predict the properties of the resulting polymer. Density Functional Theory (DFT) calculations can be employed to investigate the ring-opening polymerization mechanism, determine the energies of transition states, and understand the stability of the propagating cationic species.

Molecular dynamics (MD) simulations could then be used to predict key macroscopic properties of poly[this compound]. By simulating the interactions between polymer chains, researchers can estimate properties such as the glass transition temperature (Tg), mechanical modulus, solubility parameters, and thermal stability. This predictive capability can significantly accelerate the material design process, allowing for the in silico screening of polymers for specific applications before committing to extensive laboratory synthesis and testing. This approach saves resources and provides deeper insight into how the propoxymethyl side chain influences the final material properties compared to other substituents.

Exploration of Novel High-Performance and Niche Applications in Emerging Technologies

The true value of developing a new polymer lies in its application. Based on the known uses of similar polyoxetanes, a key research avenue is to explore poly[this compound] for high-performance and niche applications. The presence of the flexible propoxymethyl side chain could impart distinct properties compared to polymers with hydroxymethyl or phenoxymethyl (B101242) groups. gmchemix.com

Potential applications to investigate include:

Advanced Coatings and Inks: Oxetane-based polymers are known for their use in UV-curable systems, offering low viscosity and rapid curing. gmchemix.com The polymer from this compound could be a valuable component in formulations for protective coatings, adhesives, or 3D printing resins.

Polymer Electrolytes: The polyether backbone is a common feature in solid polymer electrolytes for lithium-ion batteries. The propoxymethyl side chain might enhance ion mobility and improve the electrochemical stability window.

Hydrophilic/Hydrophobic Balance: The propoxy group provides a different hydrophilic/hydrophobic balance compared to a hydroxyl group. This could be exploited in applications such as biocompatible materials, drug delivery systems, or surface modifiers. rsc.orgrsc.org

Energetic Materials: While less likely for a propoxy-substituted monomer, some functionalized polyoxetanes are investigated as energetic binders for propellants. researchgate.net

| Potential Application Area | Rationale for Investigation | Key Property to Evaluate |

| UV-Curable Coatings/3D Printing | Fast cationic polymerization of oxetane rings. gmchemix.com | Curing speed, mechanical properties (hardness, flexibility), adhesion. |

| Solid Polymer Electrolytes | Polyether backbone can coordinate with and transport ions. | Ionic conductivity, electrochemical stability. |

| Biomaterials | Tunable hydrophobicity and potential biocompatibility. rsc.org | Surface wettability, protein adsorption, cytotoxicity. |

| High-Performance Thermoplastics | Symmetrically 3,3-disubstituted oxetanes can form crystalline polymers with good dimensional stability. wikipedia.org | Melting point, thermal degradation temperature, tensile strength. |

Investigation of Degradation Pathways and Environmental Impact of Poly[this compound]

In the modern era of polymer science, understanding the end-of-life fate of a new material is paramount. A critical and currently unexplored avenue of research is the degradation behavior and environmental impact of poly[this compound]. As a polyether, its degradation pathways may differ from more common polymers like polyesters. researchgate.netyoutube.com

Future studies should focus on several key areas:

Thermal Degradation: Using techniques like Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition and identify the volatile byproducts.

Photodegradation: Assessing the polymer's stability when exposed to UV radiation, which is crucial for outdoor applications. Studies on other polyethers show that UV exposure can lead to chain scission. whiterose.ac.uk

Biodegradation: While polyethers are generally more resistant to hydrolysis than polyesters, some can be degraded by specific microorganisms. researchgate.netacs.org Investigating the susceptibility of poly[this compound] to microbial action in various environments (e.g., soil, aquatic systems) is essential to evaluate its persistence.

Ecotoxicity: Assessing the potential toxicity of the polymer itself, as well as any microparticles or chemical compounds that may be released during its degradation, is a vital step in a comprehensive life-cycle analysis. whiterose.ac.ukmdpi.com

A thorough understanding of these factors is necessary to design a truly sustainable material and to ensure that the introduction of this novel polymer does not create unforeseen environmental challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-3-(hydroxymethyl)oxetane, a precursor to 3-ethyl-3-(propoxymethyl)oxetane?

- Methodology :

- Corey’s Method : Reacting 2,2-bis(hydroxymethyl)-1-propanol with excess diethyl carbonate in ethanol under catalytic KOH yields 3-(hydroxymethyl)oxetane (90% yield after distillation) .

- Urea-Mediated Dehydration : Trimethylolpropane undergoes carbonylation at 120–160°C (300 mmHg), followed by CO₂ extrusion at 195–215°C (10–50 mmHg) to form 3-ethyl-3-(hydroxymethyl)oxetane. This scalable method produces spiroorthocarbonate as a by-product .

- Key Data :

| Reaction Step | Conditions | Yield/Purity |

|---|---|---|

| Carbonylation | 120–160°C, 300 mmHg | Carbamate intermediates |

| Distillation | 195–215°C, 10–50 mmHg | >90% purity |

Q. How does the oxetane ring influence physicochemical properties in polymer design?

- Methodology :

- Stability : The oxetane ring enhances thermal stability and reduces hygroscopicity compared to larger cyclic ethers (e.g., THF) due to its strained four-membered structure .

- Reactivity : Oxetanes undergo controlled cationic ring-opening polymerization (CROP) with BF₃·Et₂O catalysts, enabling tailored molecular weights (e.g., Mn = 5,000–20,000 g/mol) .

Advanced Research Questions

Q. How can copolymerization of this compound with azidomethyl-oxetanes modulate polymer microstructure?

- Methodology :

- Copolymerization : Using triisobutylaluminum/water catalysts, azidomethyl-oxetanes (e.g., 3,3-bis(azidomethyl)oxetane) form statistical copolymers. Reactivity ratios (r₁, r₂) are determined via Fineman-Ross plots to predict monomer sequence distribution .

- Structural Analysis :

- Wide-angle X-ray diffraction (WAXD) reveals amorphous-crystalline phase separation (crystallinity ~15–30%) .

- Small-angle X-ray scattering (SAXS) identifies domain sizes of 10–30 nm in block copolymers .

Q. What conformational changes occur when this compound is incorporated into macrocyclic peptides?

- Methodology :

- NMR Studies : Solution-state NMR (e.g., NOESY) detects dNN(i, i + 2) and daN(i, i + 2) nuclear Overhauser effects, confirming turn induction in peptide backbones .

- X-ray Crystallography : The oxetane’s steric bulk forces aryl substituents to adopt a quasi-staggered conformation (80° twist from the O3–C1–CAr plane), contrasting with planar ester conformations (3° deviation) .

Q. How do competing reaction pathways affect the functionalization of this compound?

- Methodology :

- Nucleophilic Substitution : Alkoxyphosphonium intermediates enable selective substitution at the propoxymethyl group (e.g., with amines or thiols) .

- Wittig Reaction : Phosphonium salts facilitate olefination at the oxetane’s hydroxymethyl group, expanding functional diversity .

- Data Contradictions :

- Appel/Corey-Fuchs reactions fail with oxetanes due to ring strain destabilizing intermediates, unlike larger ethers .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Techniques :

- ¹H-NMR : Assigns ethyl (δ 0.9–1.85 ppm) and propoxymethyl (δ 3.79 ppm) groups. Ring methylene protons (δ 4.42 ppm) exhibit accidental equivalence due to symmetry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 157.132 for C₉H₁₆O₂⁺) .

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves spiroorthocarbonate by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.